In-Depth Technical Guide: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 193693-69-5)
In-Depth Technical Guide: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 193693-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, with CAS number 193693-69-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a nitrile group and a Cbz-protected amine, make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its applications in the development of Proteolysis Targeting Chimeras (PROTACs), and essential safety and handling information.
Physicochemical Properties
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 193693-69-5 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| Melting Point | 75 - 78 °C | |
| Boiling Point | 210 °C | |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate, (S)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine |
Synthesis and Experimental Protocol
While (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is commercially available, understanding its synthesis is crucial for researchers. The following is a representative experimental protocol for its preparation.
Reaction Scheme:
A common synthetic route involves the conversion of a protected (S)-3-hydroxypyrrolidine to the corresponding nitrile. This can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with a cyanide source.
Detailed Experimental Protocol:
This protocol is a generalized representation based on common organic synthesis methodologies.
Step 1: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine
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To a stirred solution of (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Cyanation to form (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
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Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add sodium cyanide (1.5 eq) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Applications in Drug Discovery: A Key Building Block for PROTACs
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is classified as a "Protein Degrader Building Block".[1] This highlights its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrrolidine scaffold of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate can serve as a core component of the linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC molecule. The nitrile group can be a handle for further chemical modifications or can be part of the final pharmacophore.
The stereochemistry of the pyrrolidine ring is often crucial for the optimal orientation of the two ligands and the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for effective protein degradation.
Below is a logical workflow illustrating the role of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate in the development of PROTACs.
Safety and Handling
Appropriate safety precautions must be taken when handling (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. The following information is based on available safety data sheets.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
The following diagram outlines the recommended workflow for safe handling and emergency response.
Conclusion
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a versatile and valuable chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, a rapidly advancing therapeutic modality. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research setting. This guide provides a foundational resource for scientists and researchers working with this compound.
